4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position on the benzothiazole ring, as well as a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic pathways. One common method involves the reaction of 4-bromoaniline with 6-methoxy-2-mercaptobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted benzamides or benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((6-ethoxy-1,3-benzothiazol-2-yl)imino)methyl-6-nitrophenol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group on the benzothiazole ring enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H11BrN2O2S |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
InChI Key |
QIFDHQWCWJADCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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